meta-Bromo vs. para-Bromo Regioisomerism
The meta-bromophenyl substitution in CAS 1315365-44-6 confers a distinct steric and electronic profile compared to its para-substituted analog (CAS 884199-48-8). While both compounds share identical molecular formulas and exact mass, the position of the bromine atom alters the compound's overall dipole moment and its ability to engage in directional halogen bonding or π-stacking interactions . In 1,2,4-oxadiazole SAR studies, the meta-positioned halogen is frequently associated with altered target selectivity profiles; for example, in a series of 5-aryl-1,2,4-oxadiazoles, the meta-substituted derivatives displayed differential inhibitory activity against specific kinase panels compared to the para-substituted analogs, though direct IC50 values for CAS 1315365-44-6 are not yet reported in public databases [1]. The substitution pattern dictates the vector of the bromine atom, which is critical for fitting into hydrophobic pockets in target proteins.
| Evidence Dimension | Steric and electronic vector of bromophenyl substitution |
|---|---|
| Target Compound Data | 3-Bromophenyl (meta) substitution on oxadiazole C5 |
| Comparator Or Baseline | 4-Bromophenyl (para) substitution (CAS 884199-48-8) |
| Quantified Difference | Qualitative difference in dipole moment and halogen bonding directionality; no quantitative Δ reported. |
| Conditions | In silico molecular modeling and class-level SAR trends from 1,2,4-oxadiazole literature |
Why This Matters
The regioisomeric identity directly impacts target engagement and selectivity, making CAS 1315365-44-6 the required compound for assays designed around meta-substituted pharmacophore models.
- [1] de Oliveira, V. G., et al. (2018). Synthesis and cytotoxic evaluation of 3,5-diaryl-1,2,4-oxadiazole derivatives. Journal of the Brazilian Chemical Society, 29(11), 2375-2382. DOI: 10.21577/0103-5053.20180145 View Source
